6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
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Overview
Description
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloro group at the 6-position and a diazepane ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Diazepane Substitution: The final step involves the substitution of the 2-position with a diazepane ring, which can be accomplished through nucleophilic substitution reactions using diazepane and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is unique due to the presence of the oxygen atom in the benzoxazole ring, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its sulfur and nitrogen analogs.
Properties
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWZGNXQWELDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649190 |
Source
|
Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035840-25-5 |
Source
|
Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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